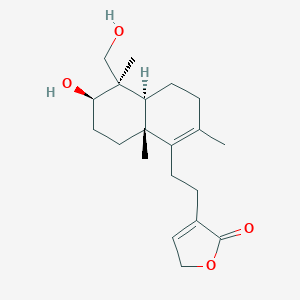

Deoxyandrographolide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La désoxyandrographolide peut être synthétisée à partir de l'andrographolide par diverses réactions chimiques. Une méthode courante consiste à acétyler l'andrographolide à l'aide d'anhydride acétique et de chlorure de zinc pour produire de la 3,14,19-O-triacétyl andrographolide, qui est ensuite désacétylée pour donner de la désoxyandrographolide .

Méthodes de production industrielle : La production industrielle de désoxyandrographolide implique généralement l'extraction des feuilles et des tiges d'Andrographis paniculata. La matière végétale est soumise à une extraction par solvant, suivie d'une purification chromatographique pour isoler la désoxyandrographolide .

Analyse Des Réactions Chimiques

Chemical Reactions and Modifications

Deoxyandrographolide can undergo several chemical reactions to modify its structure and properties:

- Acetylation Reactions : 14-deoxy-12-hydroxyandrographolide reacts with acetic anhydride to yield different acetylated products depending on the reaction conditions. For example, reacting 14-deoxy-12-hydroxyandrographolide with acetic anhydride can produce 3,12,19-Ac-14-deoxyandrographolide .

- Silylation Reactions : Reacting 14-deoxy-12-hydroxyandrographolide with tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) in pyridine gives 19-TBS-14-deoxy-12-hydroxyandrographolide and 19-TBDPS-14-deoxy-12-hydroxyandrographolide, respectively .

Inhibition of Viral Protease

This compound, along with Andrographolide, can inhibit the Foot and Mouth Disease Virus (FMDV) by targeting the viral protease 3Cpro .

- In vitro analysis shows that this compound (DAG) inhibits FMDV serotype A by interacting with the 3Cpro, hindering its protease and interferon antagonist activities .

- Molecular docking studies confirm that this compound interacts with the active site of FMDV 3Cpro .

- This compound preferably reacts to Histidine-46 (His46) with the bicyclic diterpene and forms an additional Hydrogen bond with Cysteine-163 (Cys163) of the 3Cpro .

The IC50 values of DAG and Andrographolide (AGL) were 25.58 ± 1.41 and 67.43 ± 0.81 µM, respectively .

Biological Activities

This compound exhibits diverse biological activities :

- Anti-inflammatory and Immunomodulatory Effects: It has shown immunomodulatory and antiatherosclerotic effects .

- Antimicrobial Properties: this compound has demonstrated antimicrobial properties .

- Anticancer Activity: It possesses anticancer properties and is active against melanoma cancer cell lines .

- Calcium Channel Blocking: It acts as a calcium channel blocker and uterine smooth muscle relaxant .

- Hepatoprotective Effects: Research indicates that 14-Deoxyandrographolide desensitizes hepatocytes to tumor necrosis factor-α (TNF-α)-mediated apoptosis .

Applications De Recherche Scientifique

Antiviral Activity

Deoxyandrographolide has demonstrated antiviral properties against several viruses. In vitro studies have shown that it inhibits viral replication, making it a candidate for further research in antiviral drug development .

Antifungal Properties

Research indicates that this compound possesses antifungal activity, with minimum inhibitory concentrations (MIC) showing effectiveness against various fungal strains. This opens avenues for its use in treating fungal infections .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines and signaling pathways. This suggests potential applications in inflammatory diseases, highlighting its role in reducing inflammation and associated symptoms .

Table: Summary of Research Findings on this compound

Mécanisme D'action

Deoxyandrographolide exerts its effects through various molecular targets and pathways:

Molecular Targets: Histone deacetylase 1 (HDAC1), mouse double minute 2 (MDM2), cyclin-dependent kinase 4 (CDK4), and mechanistic target of rapamycin kinase (mTOR).

Pathways Involved: It modulates the expression of aging biomarkers such as p16, p21, γH2A.X, and p53.

Comparaison Avec Des Composés Similaires

La désoxyandrographolide est comparée à d'autres composés diterpénoïdes dérivés de l'Andrographis paniculata :

Andrographolide : Connue pour ses propriétés anti-inflammatoires et anticancéreuses.

Néandrographolide : Présente des activités anti-inflammatoires et anti-hépatotoxiques.

14-Désoxy-11,12-didéhydroandrographolide : Connue pour ses propriétés immunostimulantes et anti-athéroscléreuses.

Unicité : La désoxyandrographolide est unique en raison de ses cibles moléculaires et voies spécifiques, qui contribuent à ses diverses activités biologiques. Sa capacité à moduler HDAC1 et d'autres protéines clés en fait un candidat prometteur pour des applications thérapeutiques .

Activité Biologique

Deoxyandrographolide (DAG), a bioactive compound derived from Andrographis paniculata, has garnered attention for its diverse biological activities, particularly in antiviral, anti-aging, and hepatoprotective contexts. This article synthesizes current research findings, case studies, and experimental data to elucidate the biological activity of DAG.

Overview of this compound

DAG is structurally related to andrographolide, another compound from Andrographis paniculata, known for its therapeutic potential. DAG exhibits a variety of pharmacological effects, including antiviral, anti-inflammatory, and anti-senescence properties.

Recent studies have demonstrated that DAG effectively inhibits the replication of the foot-and-mouth disease virus (FMDV) by targeting the viral protease 3C pro. The compound has shown significant inhibitory effects with an IC50 value of 25.58 ± 1.41 µM , indicating its potency against viral activities. Additionally, DAG was found to interfere with the interferon antagonist activity of FMDV 3C pro by enhancing the expression of interferon-stimulating genes (ISGs) .

Experimental Findings

The antiviral efficacy of DAG was evaluated using BHK-21 cells in vitro. The results indicated that both DAG and andrographolide inhibited FMDV with EC50 values of 36.47 ± 0.07 µM for DAG and 52.18 ± 0.01 µM for andrographolide .

| Compound | IC50 (µM) | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 25.58 ± 1.41 | 36.47 ± 0.07 | 9.22 |

| Andrographolide | 67.43 ± 0.81 | 52.18 ± 0.01 | 2.23 |

Mechanism and Targets

DAG has been identified as a potential agent against vascular senescence (VS). Research indicates that it targets histone deacetylase 1 (HDAC1), which plays a crucial role in chromatin remodeling and gene expression regulation associated with aging . The compound enhances HDAC1 protein levels while inhibiting its degradation, thus promoting chromosomal stability.

Key Biomarkers

In vitro studies revealed that DAG significantly reduces aging biomarkers such as p16, p21, and γH2A.X, which are associated with cellular aging processes .

| Biomarker | Effect of DAG |

|---|---|

| p16 | Decreased |

| p21 | Decreased |

| γH2A.X | Decreased |

DAG has shown hepatoprotective effects by desensitizing hepatocytes to tumor necrosis factor-alpha (TNF-α)-induced apoptosis. This is achieved through modulation of signaling pathways that regulate cell death mechanisms . Specifically, DAG enhances microsomal Ca-ATPase activity and induces nitric oxide/cGMP pathways, leading to reduced apoptosis in liver cells.

Experimental Evidence

In studies involving hepatocyte models, pretreatment with DAG resulted in decreased formation of death-inducing signaling complexes and reduced TNF-α signaling, suggesting its potential use in liver dysfunction therapies .

Propriétés

IUPAC Name |

4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXSYTVXDSOSIE-HNJRGHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616868 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79233-15-1 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.